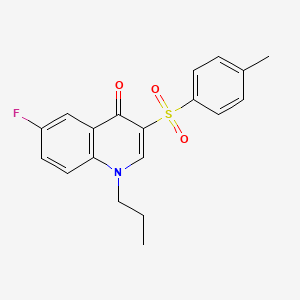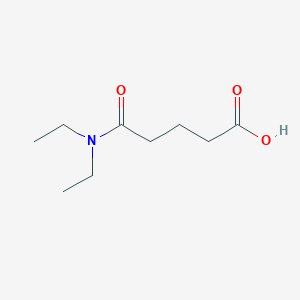
4-(diethylcarbamoyl)butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diethylcarbamoyl)butanoic Acid, also known as DECA or Etodolac, is an organic compound with the molecular formula C9H17NO3. It is a synthetic organic compound which is highly specific for several parasites .
Synthesis Analysis
The synthesis of 4-(diethylcarbamoyl)butanoic Acid or similar compounds often involves the reaction of aniline and anhydride . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of 4-(diethylcarbamoyl)butanoic Acid is characterized by a backbone that adopts an extended configuration . The molecule is kinked about the methylene-C–N (amide) bond . An additional twist in the molecule is noted between the amide and phenyl groups .Physical And Chemical Properties Analysis
4-(diethylcarbamoyl)butanoic Acid has a molecular weight of 187.239. Carboxylic acids of low molar mass are quite soluble in water . The solubility decreases as the carbon chain length increases .Applications De Recherche Scientifique
Optical Gating of Photosensitive Synthetic Ion Channels
Research demonstrates the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid in the optical gating of nanofluidic devices based on synthetic ion channels. The study shows how photolabile hydrophobic molecules, when irradiated, lead to the generation of hydrophilic groups, facilitating UV-light-triggered permselective transport of ionic species. This application is significant for light-induced controlled release, sensing, and information processing in nanofluidics and bioengineering (Ali et al., 2012).
Synthesis of Substituted Indolizidines
Another study focuses on the synthesis of 5-substituted indolizidines using the dianion of 4-(phenylsulfonyl)butanoic acid, showcasing the compound's role in preparing pivotal intermediates for novel syntheses of indolizidines with various alkyl substituents. This research has implications for the development of new synthetic pathways in organic chemistry (Kiddle, Green, & Thompson, 1995).
Spectroscopic Investigation and Molecular Docking
A study investigating 4-[(3, 4-dichlorophenyl) amino] 2-methylidene 4-oxo butanoic acid through spectroscopic methods and DFT calculations explores its potential as a nonlinear optical (NLO) material and its binding energy with suitable proteins. This research contributes to the understanding of the compound's electronic structure and its potential application in materials science and drug discovery (Vanasundari et al., 2017).
Fermentative Butanol Production
The biotechnological production of butanol by clostridia, using substrates like 4-(diethylcarbamoyl)butanoic Acid, highlights its application in renewable energy. This research reviews advances in fermentative butanol production, strain improvement, and the potential for sustainable biofuel production (Lee et al., 2008).
Metabolic Engineering for 1,4-Butanediol Production
A groundbreaking study details the engineering of Escherichia coli for direct production of 1,4-butanediol from renewable carbohydrate feedstocks, demonstrating the compound's relevance in industrial biotechnology for producing valuable polymers from non-petroleum sources (Yim et al., 2011).
Propriétés
IUPAC Name |
5-(diethylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-10(4-2)8(11)6-5-7-9(12)13/h3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMWLIJFLBQNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylcarbamoyl)butanoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

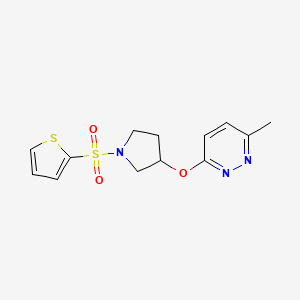
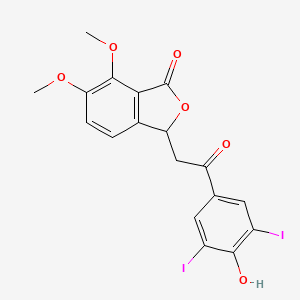
![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2728329.png)
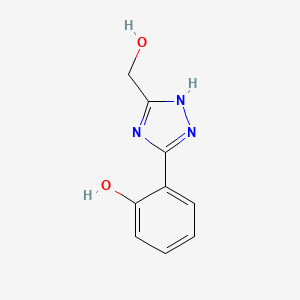
![N-(3,4-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2728333.png)
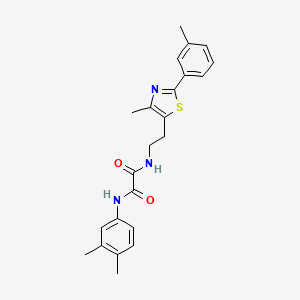
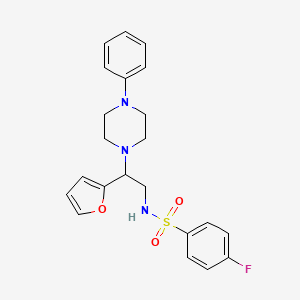
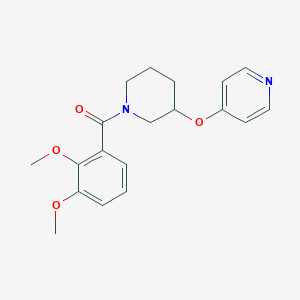
![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)
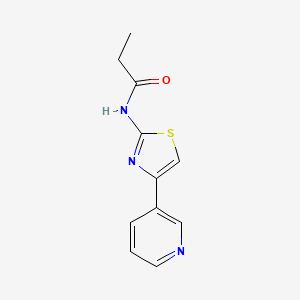
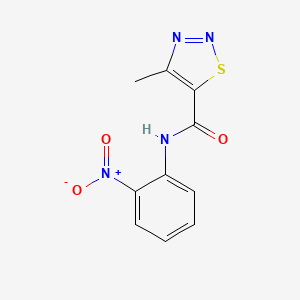
![2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2728343.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728344.png)
